molecular formula C18H22ClNO3 B2537269 N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 866038-51-9

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No. B2537269
CAS RN: 866038-51-9
M. Wt: 335.83
InChI Key: YDCHJIJMEQUZCC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine, also known as O-4310, is a research chemical that has gained attention in recent years due to its potential as an analgesic and anti-inflammatory agent.

Scientific Research Applications

Identification and Control Measures

  • Placement in Controlled Substances: N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine, among other synthetic phenethylamines, has been placed into Schedule I of the Controlled Substances Act. This classification is significant for research as it influences the legal and regulatory framework around the handling and study of these substances (Federal Register, 2016).

Analytical Characterization and Detection

  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method: A specific LC-MS/MS method has been developed for the detection and quantification of similar compounds in human serum, crucial for toxicological testing and research in emergency medical scenarios (Poklis et al., 2013).
  • Blotter Paper Analysis: The substance has been found on blotter papers, and analytical techniques like Direct Analysis in Real Time Mass Spectrometry have been used for screening and confirmation, highlighting the importance of detection methods in public health and legal contexts (Poklis et al., 2015).

Neuropharmacological Studies

  • Comparative Neuropharmacology: Studies have compared the neuropharmacology of this compound with other hallucinogens, contributing to our understanding of their psychopharmacological effects and potential risks (Gatch et al., 2017).

Legal and Health Implications

  • Case Reports and Legal Considerations: Case reports documenting intoxications and fatalities due to substances structurally similar to this compound emphasize the importance of understanding these compounds in legal and clinical toxicology (Yoshida et al., 2015).

Cardiotoxicity Studies

  • Cardiotoxic Effects: Recent studies on similar compounds have investigated potential cardiotoxicity, indicating the significance of these compounds in cardiovascular research and their risks to human health (Yoon et al., 2019).

Metabolism and Pharmacokinetics

  • Metabolism Characterization: Research has focused on characterizing the metabolism of closely related compounds, using techniques like cytochrome P450 enzyme assays, contributing to pharmacokinetic and drug interaction studies (Nielsen et al., 2017).

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHJIJMEQUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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